2-(2-Methyl-1-benzofuran-3-yl)acetic acid
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Overview
Description
2-(2-Methyl-1-benzofuran-3-yl)acetic acid is an organic compound belonging to the benzofuran family Benzofurans are heterocyclic compounds containing a fused benzene and furan ring This particular compound is characterized by the presence of a methyl group at the second position of the benzofuran ring and an acetic acid moiety at the third position
Mechanism of Action
Target of Action
Benzofuran compounds, which include 2-(2-methyl-1-benzofuran-3-yl)acetic acid, have been shown to have strong biological activities such as anti-tumor, antibacterial, anti-oxidative, and anti-viral activities .
Mode of Action
It is known that benzofuran compounds interact with their targets to exert their biological activities .
Biochemical Pathways
Benzofuran compounds have been shown to affect various biochemical pathways due to their diverse pharmacological activities .
Result of Action
Benzofuran compounds have been shown to have significant cell growth inhibitory effects in different types of cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Methyl-1-benzofuran-3-yl)acetic acid typically involves the cyclization of o-hydroxyacetophenones under basic conditions. One common method includes the etherification and dehydrative cyclization of o-hydroxyacetophenones. Another approach involves the cyclization of aryl acetylenes using transition-metal catalysis .
Industrial Production Methods: Industrial production of benzofuran derivatives often employs large-scale cyclization reactions with optimized conditions to ensure high yield and purity. The use of proton quantum tunneling has been reported to reduce side reactions and improve yield .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methyl-1-benzofuran-3-yl)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the benzofuran ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-(2-Methyl-1-benzofuran-3-yl)acetic acid has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex benzofuran derivatives.
Industry: The compound is used in the development of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
- 2-(6-Methyl-1-benzofuran-3-yl)acetic acid
- 2-(2,3-Dihydro-1-benzofuran-3-yl)acetic acid
Comparison: 2-(2-Methyl-1-benzofuran-3-yl)acetic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity.
Properties
IUPAC Name |
2-(2-methyl-1-benzofuran-3-yl)acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10O3/c1-7-9(6-11(12)13)8-4-2-3-5-10(8)14-7/h2-5H,6H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QTNNBXQGXZPWOD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2O1)CC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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